molecular formula C32Cl16CuN8 B083597 Copper perchlorophthalocyanine CAS No. 14832-14-5

Copper perchlorophthalocyanine

Cat. No. B083597
CAS RN: 14832-14-5
M. Wt: 1127.2 g/mol
InChI Key: ABFKYPFPQRDCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of copper perchlorophthalocyanine involves complex chemical reactions that result in its distinctive molecular structure. For instance, electron crystallography at atomic resolution has been employed to determine the molecular packing of copper perchlorophthalocyanine at atomic resolution, exceeding the structure detail observed by electron microscopy (Dorset, Tivol, & Turner, 1991).

Molecular Structure Analysis

The molecular structure of copper perchlorophthalocyanine has been extensively studied using various techniques, including X-ray diffraction and electron microscopy. These studies reveal the precise bond distances and angles, offering insights into the structural integrity of the compound (Dorset, Tivol, & Turner, 1991).

Chemical Reactions and Properties

Copper perchlorophthalocyanine participates in a range of chemical reactions, leading to the formation of various complexes with distinct properties. The reactions often involve coordination with other compounds, significantly impacting the chemical properties of the resulting complexes. For example, synthesis and characterization of copper(II) complexes with nitrogen–sulphur donor ligands have been explored, highlighting the stability and coordination geometry of these complexes (Addison et al., 1984).

Physical Properties Analysis

The physical properties of copper perchlorophthalocyanine, such as solubility, thermal stability, and crystal structure, have been the subject of extensive research. Studies reveal the conditions under which the compound exhibits optimal stability and how its physical state can be manipulated for various applications (Reddy, Keshavayya, & Seetharamappa, 2003).

Chemical Properties Analysis

The chemical properties of copper perchlorophthalocyanine, including reactivity with other compounds and stability under various conditions, are crucial for its application in different fields. Research has focused on understanding these properties to tailor the compound for specific uses, such as in catalysis and as a precursor for other materials (Puri, Kaur, Parmar, & Kumar, 2009).

Scientific Research Applications

  • Molecular Structure Analysis

    High-voltage electron diffraction intensities from copper perchlorophthalocyanine have been used to determine molecular packing at atomic resolution, significantly exceeding the structure detail observed by electron microscopy (Dorset, Tivol, & Turner, 1991).

  • Trace Analysis in Pigments

    A method for the analysis of insoluble phthalocyanine pigments, including copper perchlorophthalocyanine, using high-performance liquid chromatography and diode-array detection has been developed, with detection limits found to be 27 ng for copper perchlorophthalocyanine (Fischer, 1992).

  • Image Resolution Enhancement in Electron Microscopy

    A resolution-enhancement method in high-resolution electron microscopy using the Sayre equation has been applied to copper perchlorophthalocyanine, enabling image resolution enhancement from 2 to 1 A, resolving individual atoms (Yi‐we Liu, Fan, & Zheng, 1988).

  • Photocatalysis for Dye Degradation

    Copper perchlorophthalocyanine has been demonstrated as an efficient photosensitizer for the degradation of dyes under visible light irradiation, showing potential for wastewater treatment or hydrogen production (Ouedraogo et al., 2018).

  • Photochemical Water Oxidation Catalysis

    Copper perchlorophthalocyanine-based complexes have been reported to serve as catalysts for photochemical water oxidation via a radical coupling mechanism (Terao et al., 2016).

  • Electronic Structure in Organic Field-Effect Transistors

    The electronic structure of copper perchlorophthalocyanine in heterojunctions with other organic materials has been studied, showing potential for application in organic field-effect transistors (Lau et al., 2006).

  • Laser Initiation in Metal Complexes

    Copper perchlorophthalocyanine's threshold for laser initiation changes under the influence of additives, indicating potential applications in the field of energetic materials (Ilyushin et al., 2012).

  • Optical Limiting Using Lasers

    Copper perchlorophthalocyanine shows promising optical limiting performances when exposed to a continuous wave laser, indicating potential use in nonlinear optical applications (Li et al., 2008).

Safety And Hazards

Copper perchlorophthalocyanine is stable. The solid form can cause irritation to skin, eye, and respiratory system . It may be hazardous to the environment .

Future Directions

The future research directions concerning Copper perchlorophthalocyanine could include further exploration of its antimicrobial properties , and its potential applications in biomedical and environmental remediation .

properties

IUPAC Name

copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32Cl16N8.Cu/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFKYPFPQRDCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32Cl16CuN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1127.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Copper perchlorophthalocyanine

CAS RN

14832-14-5
Record name Copper hexadecachlorophthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14832-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper perchlorophthalocyanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014832145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper, [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecachloro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper perchlorophthalocyanine
Reactant of Route 2
Copper perchlorophthalocyanine
Reactant of Route 3
Copper perchlorophthalocyanine
Reactant of Route 4
Reactant of Route 4
Copper perchlorophthalocyanine
Reactant of Route 5
Reactant of Route 5
Copper perchlorophthalocyanine
Reactant of Route 6
Reactant of Route 6
Copper perchlorophthalocyanine

Citations

For This Compound
74
Citations
TE Gorelik, S Habermehl, AA Shubin… - … Section B: Structural …, 2021 - scripts.iucr.org
Copper perchlorophthalocyanine (CuPcCl16, CuC32N8Cl16, Pigment Green 7) is one of the commercially most important green pigments. The compound is a nanocrystalline fully …
Number of citations: 8 scripts.iucr.org
DL Dorset, WF Tivol, JN Turner - Ultramicroscopy, 1991 - Elsevier
… intensities from - 100 A thick crystals of copper perchlorophthalocyanine … crystals of copper perchlorophthalocyanine … from a thin crystal of copper perchlorophthalocyanine (CuCltsC,,N,). …
Number of citations: 42 www.sciencedirect.com
CH Fischer - Journal of Chromatography A, 1992 - Elsevier
… Detection limits were found to be 2.5 ng for copper phthalocyanine and 27 ng for copper perchlorophthalocyanine. The method was also used for commercial artistic dyes containing …
Number of citations: 16 www.sciencedirect.com
H Fan, Z Zhong, C Zheng, F Li - Acta Crystallographica Section A …, 1985 - scripts.iucr.org
… verified by the test calculation on the model structure of copper perchlorophthalocyanine. … Projections along the c axis of the unit cell of copper perchlorophthalocyanine, C32Cl]6CuNs, …
Number of citations: 82 scripts.iucr.org
Y Liu, H Fan, C Zheng - Acta Crystallographica Section A …, 1988 - scripts.iucr.org
… A simulation on a theoretical image of copper perchlorophthalocyanine shows that the image resolution can be enhanced from 2 to 1 Å, resolving clearly individual atoms. …
Number of citations: 7 scripts.iucr.org
L Yi-wei, F Hai-fu, Z Chao-de - J. Phys. Soc. Jpn, 1952 - researchgate.net
… A simulation on a theoretical image of copper perchlorophthalocyanine shows that the image resolution can be enhanced from 2 to 1 A, resolving clearly individual atoms. …
Number of citations: 3 www.researchgate.net
S Xu, W Lu, S Chen, Z Xu, T Xu, VK Sharma… - Chemical Engineering …, 2019 - Elsevier
… TiO 2 with red α-Fe 2 O 3 , green copper perchlorophthalocyanine (CuPcCl 16 ), and blue copper … Copper perchlorophthalocyanine (CuPcCl 16 ) was provided by the Shenzhen City …
Number of citations: 28 www.sciencedirect.com
DL Dorset - Acta Crystallographica Section A: Foundations of …, 1995 - scripts.iucr.org
… In response to this study, experimental electron diffraction data from copper perchlorophthalocyanine collected at 1200 kV were re-assessed to determine the most important …
Number of citations: 30 scripts.iucr.org
DL Dorset - Ultramicroscopy, 1991 - Elsevier
… images, the best results published so far are those from copper perchlorophthalocyanine … In exceptional cases, such as the structural imaging of the copper perchlorophthalocyanine …
Number of citations: 69 www.sciencedirect.com
DL Dorset - 2010 - Wiley Online Library
… (1988)[link] were able to extend phases for simulated data from copper perchlorophthalocyanine starting at the image resolution of 2 Å and reaching the 1 Å limit of an electron-…
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.